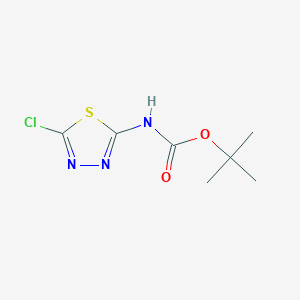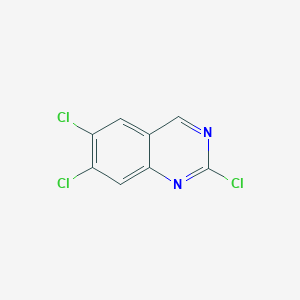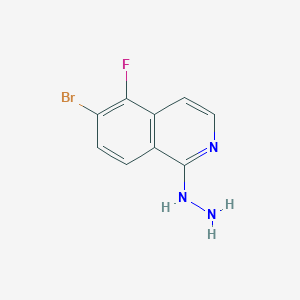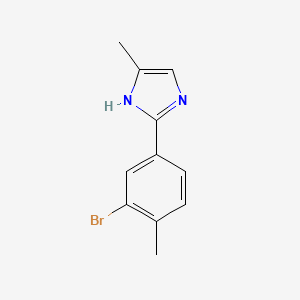
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C7H10ClN3O2S and a molecular weight of 235.69 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a thiadiazole ring, a carbamate group, and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3,4-thiadiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Hydrolysis: tert-Butyl alcohol and 5-chloro-1,3,4-thiadiazole-2-amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group may also play a role in binding to active sites of enzymes, leading to inhibition or modulation of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the chlorine atom on the thiadiazole ring, which can influence its reactivity and biological activity. The combination of the thiadiazole ring and the carbamate group also provides a distinct chemical profile that can be exploited in various research applications .
Eigenschaften
Molekularformel |
C7H10ClN3O2S |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) |
InChI-Schlüssel |
GNNWOEADSMOYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)






![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)

![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
